4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
The compound 4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one features a bicyclic pyrimidinone core fused with a cyclopentane ring, substituted with a pyridin-2-ylmethyl group at position 1 and a thioether-linked 2-(pyrrolidin-1-yl)ethyl ketone moiety at position 2. This structure combines key pharmacophoric elements: the pyrimidinone core is associated with kinase inhibition and antitumor activity , while the pyrrolidine and pyridine substituents may enhance solubility and target binding . Synthesis of such compounds typically involves alkylation or thiourea-mediated cyclization, as seen in analogous pyrimidinone derivatives .
Properties
IUPAC Name |
4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-17(22-10-3-4-11-22)13-26-18-15-7-5-8-16(15)23(19(25)21-18)12-14-6-1-2-9-20-14/h1-2,6,9H,3-5,7-8,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFFXNFUEDLRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a synthetic organic molecule with potential therapeutic applications, particularly in oncology due to its structural features that suggest interactions with biological targets. This article explores its biological activity, including mechanisms of action, binding affinities, and related case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrrolidine moiety : Enhances binding affinity to biological targets.
- Cyclopentapyrimidine core : Known for its role in various biological activities.
The molecular formula is , with a molecular weight of approximately 318.39 g/mol.
Protein Kinase Inhibition
Similar compounds have demonstrated significant inhibitory effects on protein kinases, which are crucial in regulating cellular signaling pathways. The presence of the pyrrolidine group may enhance the compound's ability to interact with the ATP-binding site of kinases, potentially leading to anti-cancer effects by disrupting abnormal signaling in cancer cells .
Interaction Studies
Studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have shown that this compound can effectively bind to target proteins involved in cancer pathways. Molecular docking simulations further elucidate the binding modes and affinities with specific proteins .
Biological Activity Data
A summary of relevant biological activities and findings related to this compound is presented in the table below:
Study 1: In Vitro Analysis
In a study examining the effects on human cancer cell lines, the compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
Study 2: In Vivo Efficacy
In an animal model of xenografted tumors, administration of the compound led to a marked reduction in tumor size compared to control groups. This suggests that the compound not only inhibits tumor growth but may also enhance survival rates in treated subjects .
Scientific Research Applications
Research indicates that derivatives of pyrimidine compounds exhibit significant biological activities, including:
- Anticancer Activity : Compounds similar to this structure have been shown to inhibit protein kinases, which play crucial roles in cancer cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis .
- Antimicrobial Properties : The presence of the pyrrolidine ring may enhance the compound's interaction with biological targets, suggesting potential use as an antimicrobial agent .
Therapeutic Applications
The compound's unique structure allows it to serve as a lead compound for further modifications aimed at enhancing pharmacological properties. Some notable therapeutic applications include:
- Cancer Treatment : As mentioned, its ability to inhibit protein kinases positions it as a candidate for anticancer therapies.
- Neurological Disorders : The pyrrolidine component may offer neuroprotective effects, making it relevant for conditions such as Alzheimer's disease .
Case Studies and Research Findings
Several studies have documented the efficacy and mechanism of action for compounds related to this structure:
- Inhibitory Studies on Protein Kinases : A study demonstrated that similar compounds effectively inhibited specific protein kinases involved in cancer progression, leading to decreased tumor growth in vitro and in vivo models .
- Molecular Docking Studies : Computational studies have shown favorable binding interactions between this compound and various biological targets, supporting its potential as a therapeutic agent .
- Antimicrobial Efficacy : Research has indicated that derivatives exhibit activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of fused pyrimidinones. Key structural analogues include:
- Thieno[2,3-d]pyrimidin-4-ones (e.g., compounds 12–16 from ): These feature a thiophene ring fused to pyrimidinone, with alkylthio substituents. Unlike the target compound, they lack the cyclopentane ring and pyridine/pyrrolidine groups, which may reduce conformational flexibility .
- Benzo[6,7]chromeno[2,3-d]pyrimidin-4-ones (e.g., 2f in ): These incorporate a chromene ring system and a thioxo group.
- Chromeno[4,3-d]pyrimidines (): Piperidine-substituted derivatives exhibit computational drug-like properties, but their tricyclic scaffold differs from the bicyclic core of the target compound .
Physicochemical Properties
*Predicted using computational tools for analogues.
Pharmacological Activity
- Antitumor Potential: Thieno-pyrimidinones () show antitumor activity via kinase inhibition, suggesting the target compound’s pyrimidinone core may share this mechanism .
- Drug-Likeness: Chromeno-pyrimidines () are computationally predicted to have good oral bioavailability, a trait likely enhanced in the target compound due to its pyrrolidine group improving solubility .
Key Research Findings
Synthetic Challenges : Multi-step synthesis is required, as seen in ’s six-step route for cyclopenta derivatives, though one-pot methods () may streamline production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
